molecular formula C8H15ClN2O B2866659 4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride CAS No. 2378502-40-8

4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride

Cat. No.: B2866659
CAS No.: 2378502-40-8
M. Wt: 190.67
InChI Key: VGLAAXVOZXWEJT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride is a chemical compound with the molecular formula C7H11NO·HCl. It is also known as 3-Quinuclidone hydrochloride. This compound is a bicyclic structure containing a nitrogen atom, making it a member of the azabicyclo family. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride typically involves the reaction of quinuclidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

    Starting Material: Quinuclidine

    Reagents: Formaldehyde, Hydrogen chloride

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments helps in achieving large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various N-substituted derivatives and N-oxides, which have significant applications in medicinal chemistry.

Scientific Research Applications

4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: A structurally related compound with similar bicyclic features but lacks the aminomethyl group.

    DABCO (1,4-Diazabicyclo[2.2.2]octane): Another bicyclic compound used as a catalyst in organic synthesis.

    Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids.

Uniqueness

4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role in medicinal chemistry highlight its importance compared to other similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-5-8-3-1-6(2-4-8)10-7(8)11;/h6H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAAXVOZXWEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC2=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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